Haloperidol vs. Atypical Antipsychotics: D2/5-HT2A Receptor Selectivity Ratio Differentiation
Haloperidol exhibits a strong preference for D2 receptors over 5-HT2A receptors, whereas comparator atypical antipsychotics show the inverse selectivity profile. In cloned human receptor binding assays, haloperidol displays a D2 receptor Ki of 2 nM and a 5-HT2A receptor Ki of 73 nM, yielding a 5-HT2A/D2 ratio of approximately 36.5 [1]. In contrast, risperidone demonstrates higher affinity for 5-HT2A (Ki = 9.07 nM) than for D2 receptors, and clozapine shows a 5-HT2A Ki of 13 nM compared to a D2 Ki of 431 nM [1]. This differential receptor occupancy profile is consistently observed in vivo, where haloperidol requires a 19-fold lower dosage to achieve D2 receptor occupancy comparable to 5-HT2A occupancy seen with risperidone [2].
| Evidence Dimension | Receptor binding selectivity (5-HT2A/D2 Ki ratio) |
|---|---|
| Target Compound Data | Haloperidol: D2 Ki = 2 nM, 5-HT2A Ki = 73 nM; 5-HT2A/D2 ratio ≈ 36.5 |
| Comparator Or Baseline | Risperidone: D2 Ki = 567 nM, 5-HT2A Ki = 9.07 nM; 5-HT2A/D2 ratio < 0.02; Clozapine: D2 Ki = 431 nM, 5-HT2A Ki = 13 nM; 5-HT2A/D2 ratio ≈ 0.03 |
| Quantified Difference | Haloperidol 5-HT2A/D2 ratio >1000-fold higher than risperidone and clozapine |
| Conditions | Cloned human receptor binding assays; in vivo receptor occupancy in rat and guinea pig brain |
Why This Matters
Receptor selectivity profile directly predicts clinical adverse effect liability—haloperidol's high D2/5-HT2A ratio correlates with higher extrapyramidal symptom (EPS) risk but lower metabolic side effects, guiding selection based on patient-specific tolerability requirements.
- [1] Kroeze WK, Hufeisen SJ, Popadak BA, et al. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology. 2003;28(3):519-526. Table 2: Cloned Receptor Binding Affinities (in nM) of Study Drugs. View Source
- [2] Schotte A, Janssen PF, Gommeren W, et al. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology (Berl). 1996;124(1-2):57-73. View Source
